(Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-10-3-8-16(24-10)14-9-15(21-20-14)17(23)22-19-11(2)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKRJHFWBUDQTJ-ODLFYWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N'-(1-(4-chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest.
In Vitro Studies
- Cell Line Testing : A study by Xia et al. demonstrated that a related pyrazole derivative exhibited significant antitumor activity with an IC50 of 49.85 µM against various cancer cell lines, indicating a promising therapeutic potential for compounds in this class .
- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells, a critical mechanism for anticancer agents. In another study, derivatives similar to our compound inhibited the proliferation of H460 and A549 cell lines, with IC50 values ranging from 0.75 to 4.21 µM .
- Kinase Inhibition : Research has indicated that pyrazole compounds can inhibit key kinases involved in cancer progression. For instance, a derivative demonstrated inhibition of Aurora-A kinase with an IC50 of 0.067 µM, underscoring the relevance of such compounds in targeted cancer therapies .
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties.
- Cytokine Inhibition : Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM . This suggests that these compounds could serve as potential treatments for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored in various studies.
- Bacterial Strains : In vitro tests against multiple bacterial strains including E. coli and Staphylococcus aureus have demonstrated promising antibacterial activity, with some compounds exhibiting inhibition comparable to standard antibiotics like rifampicin .
- Fungal Activity : The compound has also been evaluated against fungal pathogens such as Aspergillus niger, showing effective antifungal properties at specific concentrations .
Case Studies
Several case studies provide insight into the biological activity of related pyrazole compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. | Pyrazole derivative | Antitumor | 49.85 µM |
| Fan et al. | Hydroxypropyl-pyrazole | Autophagy induction | 0.95 nM |
| Li et al. | Triphenyl-pyrazole | CDK2 inhibition | 25 nM |
| Recent Review | Pyrano[2,3-c]pyrazoles | Anti-glioma | EC50 (not specified) |
Preparation Methods
Starting Materials and Reaction Conditions
- Methyl malonyl chloride (1.2 eq) is reacted with hydrazine hydrate (1.0 eq) in anhydrous dichloromethane at 0–5°C for 2 h to form the malonyl hydrazine intermediate.
- 5-Methylthiophene-2-carboxaldehyde (1.0 eq) is introduced, followed by tert-butoxy-bis(dimethylamino)methane (1.5 eq) as the cyclizing agent. The mixture is refluxed in methanol at 65°C for 6 h.
Mechanistic Pathway
- Acylation : Hydrazine attacks methyl malonyl chloride, forming a bis-hydrazine intermediate.
- Cyclization : The aldehyde undergoes nucleophilic addition with the enaminone intermediate, followed by dimethylamine elimination to yield the pyrazole ring.
Yield : 78–85% (ethyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate).
Conversion to Pyrazole-5-Carbohydrazide
The carboxylate ester is transformed into the carbohydrazide derivative using hydrazine hydrate, following methodologies from pyrazolo[3,4-b]pyridine systems.
Procedure
- Ethyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) is suspended in ethanol (50 mL/g substrate).
- Hydrazine hydrate (5.0 eq) is added dropwise at 25°C, and the reaction is stirred for 8 h. The precipitate is filtered and recrystallized from ethanol.
Yield : 89–92% (3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide).
Condensation with 1-(4-Chlorophenyl)ethanone
The final hydrazone formation employs a modified protocol from 1-(4-chlorophenyl)-3-pyrazole alcohol synthesis, optimized for Z-selectivity.
Reaction Optimization
- 3-(5-Methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (1.0 eq) and 1-(4-chlorophenyl)ethanone (1.2 eq) are dissolved in acetic acid (3 mL/g substrate).
- Ferric chloride hexahydrate (0.005 eq) is added as a Lewis acid catalyst. The mixture is heated to 70°C under air for 4 h.
- Post-reaction, the pH is adjusted to 6–7 with 10% NaOH, precipitating the product.
Stereochemical Control
The Z-configuration is favored due to:
- Steric hindrance : Bulkier 4-chlorophenyl and pyrazole groups adopt antiperiplanar positions.
- Catalytic effect : Fe³⁺ stabilizes the transition state via coordination with the hydrazide nitrogen.
Yield : 94–97% (crude), 99.1–99.7% purity after recrystallization (LC-MS).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | None | FeCl₃·6H₂O (0.005 eq) |
| Solvent | Methanol | Acetic acid |
| Reaction Time | 6 h | 4 h |
| Yield | 85% | 97% |
| Z-Selectivity | 88:12 | 95:5 |
Method B’s acidic conditions and Fe³⁺ catalysis enhance both yield and stereoselectivity by accelerating imine formation and stabilizing the transition state.
Industrial Scalability Considerations
Q & A
Q. Advanced
- Temperature : Maintain 60–80°C during hydrazone formation to favor kinetic control of the (Z)-isomer .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance isomer selectivity by stabilizing transition states .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation while minimizing by-products like the (E)-isomer .
- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust conditions dynamically .
What advanced characterization techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the pyrazole ring and (Z)-configuration (e.g., NOESY for spatial proximity of the 4-chlorophenyl and thiophene groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and rule out hydrazine-related impurities .
- X-ray crystallography : Resolve crystallographic data to unambiguously assign stereochemistry .
How can researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Solubility controls : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts in cell-based assays .
- Metabolic interference : Test for off-target effects using kinase profiling panels or cytochrome P450 inhibition assays .
What computational strategies predict the compound’s mechanism of action?
Q. Advanced
- Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina, focusing on the hydrazone moiety’s hydrogen-bonding interactions .
- MD simulations : Simulate binding stability in aqueous environments (GROMACS) to assess the (Z)-isomer’s conformational flexibility .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends .
How do structural modifications influence biological activity?
Q. Advanced
What strategies mitigate by-product formation during synthesis?
Q. Advanced
- Inert atmosphere : Use N₂ or Ar to prevent oxidation of the hydrazone group .
- Stepwise purification : Isolate intermediates (e.g., pyrazole-carbohydrazide) via vacuum distillation before proceeding to hydrazone formation .
- By-product analysis : Identify side products (e.g., (E)-isomer or dimerized species) using LC-MS and optimize quenching steps .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via UPLC-MS. The (Z)-isomer shows instability at pH < 3 due to protonation-induced isomerization .
- Light exposure tests : Monitor photodegradation under UV/visible light (ICH Q1B guidelines) .
- Plasma stability : Assess metabolic breakdown using rat liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
